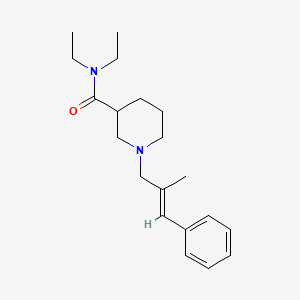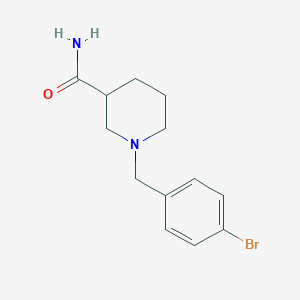![molecular formula C15H25ClN2 B3851421 (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine
説明
(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine, also known as CBE, is a chemical compound that belongs to the family of tertiary amines. It is a colorless liquid with a molecular weight of 268.8 g/mol. CBE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine involves the inhibition of NET, which leads to an increase in the concentration of norepinephrine in the synapse. This increase in norepinephrine can then activate various adrenergic receptors, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine are largely dependent on the concentration and duration of exposure. At low concentrations, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine can increase the release of norepinephrine, which can have effects on arousal, attention, and mood. At higher concentrations, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine can cause neurotoxicity and cell death, particularly in dopaminergic neurons.
実験室実験の利点と制限
One advantage of using (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine in lab experiments is its selectivity for the norepinephrine transporter, which allows for the specific manipulation of norepinephrine signaling. Additionally, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is relatively easy to synthesize and has a high purity yield. However, one limitation of using (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is its potential for neurotoxicity at high concentrations, which can confound experimental results.
将来の方向性
There are several future directions for the use of (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine in scientific research. One potential application is in the study of the role of norepinephrine signaling in psychiatric disorders such as depression and anxiety. Additionally, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine could be used in combination with other neurotransmitter inhibitors to study the interactions between different neurotransmitter systems. Finally, the development of more selective and less toxic inhibitors of NET could lead to further insights into the function of norepinephrine signaling in the brain.
Conclusion:
In conclusion, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the norepinephrine transporter makes it a valuable tool for studying the function of norepinephrine signaling in the brain. However, its potential for neurotoxicity at high concentrations highlights the need for caution in its use. With further research, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine could provide valuable insights into the role of norepinephrine signaling in various physiological and pathological conditions.
科学的研究の応用
(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been used extensively in scientific research as a tool to study the function of neurotransmitter transporters. Specifically, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is a selective inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. By blocking the activity of NET, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine allows for the accumulation of norepinephrine in the synapse, which can then be measured using various techniques such as microdialysis or electrochemical detection.
特性
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2/c1-4-17(5-2)10-11-18(6-3)13-14-8-7-9-15(16)12-14/h7-9,12H,4-6,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWGIVPIQPJUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B3851365.png)
![2-[benzyl(3-bromo-4-methoxybenzyl)amino]ethanol](/img/structure/B3851373.png)
![{1-[3-(methylthio)propyl]-3-piperidinyl}methanol](/img/structure/B3851389.png)


![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)


![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)
![6,8-dichloro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851450.png)